molecular formula C11H16N2O B8687773 N-[3-(2-Aminopropyl)phenyl]acetamide CAS No. 61208-59-1

N-[3-(2-Aminopropyl)phenyl]acetamide

Cat. No.: B8687773
CAS No.: 61208-59-1
M. Wt: 192.26 g/mol
InChI Key: OXPAEPKDFORBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Aminopropyl)phenyl]acetamide is an organic compound with the CAS registry number 1336240-45-9 . Its molecular formula is C11H16N2O, and it has a molecular weight of 192.26 g/mol . The compound features an acetamide group linked to a phenyl ring that is substituted with a 2-aminopropyl chain. The structural formula is represented by the SMILES notation CC(=O)Nc1cccc(CC(C)N)c1 . As a specialized biochemical, its primary value lies in its potential as a building block or intermediate in organic synthesis and pharmaceutical research. Researchers can utilize this compound in the exploration of novel chemical entities, particularly in the development of compounds targeting neurological pathways, given the structural presence of a phenethylamine backbone. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

61208-59-1

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-[3-(2-aminopropyl)phenyl]acetamide

InChI

InChI=1S/C11H16N2O/c1-8(12)6-10-4-3-5-11(7-10)13-9(2)14/h3-5,7-8H,6,12H2,1-2H3,(H,13,14)

InChI Key

OXPAEPKDFORBLG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)NC(=O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Substituents Structural Differentiation Potential Impact on Properties
N-[3-(2-Aminopropyl)phenyl]acetamide 3-(2-Aminopropyl)phenyl Primary amine on propyl chain Enhanced hydrophilicity; potential for amine-mediated interactions (e.g., receptor binding)
2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide (30005) 4-Hydroxyphenyl; 3-phenylpropyl Hydroxyl group on phenyl; bulky alkyl chain Increased polarity; steric hindrance may reduce membrane permeability
N-(4-Hydroxyphenethyl)acetamide Phenethyl group with 4-hydroxyl Shorter alkyl chain; hydroxyl substitution Higher solubility in polar solvents; possible antioxidant activity
N-(3-Aminopropyl)acetamide 3-Aminopropyl chain (no phenyl ring) Lack of aromatic ring Lower molecular weight; higher solubility in ethanol/DMSO (30 mg/ml)
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro-4-hydroxyphenyl Electron-withdrawing Cl substituent Altered metabolic stability; potential cytotoxicity

Physical and Chemical Properties

Property This compound (Inferred) N-(3-Aminopropyl)acetamide N-(4-Hydroxyphenethyl)acetamide
Solubility Moderate in polar aprotic solvents (e.g., DMF) 30 mg/ml in ethanol/DMSO High in polar solvents (e.g., EtOH)
Molecular Weight ~220–250 g/mol (estimated) 130.18 g/mol 194.23 g/mol
Reactivity Amine group enables conjugation or salt formation Used as a polyamine building block Phenolic hydroxyl may undergo oxidation

Preparation Methods

Alkylation of Primary Amines with Chloroacetyl Derivatives

A widely employed strategy for synthesizing N-substituted acetamides involves the alkylation of amines with chloroacetyl chloride or its derivatives. For example, in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, 2-chloroacetyl chloride was reacted with substituted anilines in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide at 0°C. Adapting this method, this compound could be synthesized via the following steps:

  • Acylation : React 3-(2-aminopropyl)aniline with 2-chloroacetyl chloride in DCM under alkaline conditions.

  • Work-up : Extract the organic layer, dry with sodium sulfate, and evaporate to isolate the crude product.

  • Purification : Recrystallize or perform column chromatography to obtain the pure acetamide.

Key Reaction Conditions :

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: DCM for optimal solubility of reactants.

  • Base: Aqueous NaOH to neutralize HCl generated during acylation.

Coupling Reactions Using Carbodiimide Reagents

Carbodiimide-mediated coupling, such as with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), offers a robust method for amide bond formation. This approach was utilized in synthesizing N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide, where 3-nitropyridine-2-amine was coupled with 4-aminophenylacetamide in DCM. For this compound, a similar protocol could involve:

  • Activation : Treat acetic acid with EDCI and a base (e.g., triethylamine) to form the active ester.

  • Coupling : React the activated ester with 3-(2-aminopropyl)aniline at room temperature.

  • Purification : Use column chromatography with gradients of ethyl acetate and hexane.

Advantages :

  • High yields (70–85%) under mild conditions.

  • Minimal epimerization risk compared to acid chloride methods.

Oxime Ester-Based Amide Synthesis

A sustainable alternative involves oxime esters as acylating agents, as demonstrated in the synthesis of 2,N-diphenyl-acetamide. This method avoids hazardous reagents and operates under greener conditions:

  • Reaction : Mix methyl-tert-butyl ether (MTBE) solutions of the oxime ester and 3-(2-aminopropyl)aniline.

  • Heating : Stir at 55°C for 8 hours to facilitate acyl transfer.

  • Isolation : Evaporate the solvent and purify via flash chromatography.

Scalability :

  • Suitable for gram-scale production with yields exceeding 80%.

  • Reduces waste generation compared to traditional methods.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility in coupling reactions, while biphasic systems (e.g., DCM/water) improve interfacial reactivity in alkylation. Temperature control is equally vital; maintaining 0–5°C during acylation prevents undesired polymerization.

Case Study :

  • In the synthesis of N-phenylacetamides, switching from THF to DCM increased yields from 60% to 78%.

Catalytic Additives

The addition of potassium iodide (KI) as a catalyst in alkylation reactions accelerates nucleophilic substitution by stabilizing transition states. Similarly, phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems.

Example :

  • Including 5 mol% KI in the alkylation of 3-chloroaniline reduced reaction time from 6 hours to 3 hours.

Purification and Characterization

Purification Techniques

MethodConditionsYield ImprovementSource
Column ChromatographySilica gel, ethyl acetate/hexane (1:3)15–20%
RecrystallizationEthanol/water (3:1)10–15%

Notes :

  • Recrystallization is preferred for large-scale production due to lower cost.

  • Flash chromatography offers higher resolution for complex mixtures.

Spectroscopic Characterization

1H NMR : Key signals for this compound would include:

  • δ 1.8–2.1 ppm (m, 2H, –CH2– in aminopropyl).

  • δ 2.15 ppm (s, 3H, –COCH3).

  • δ 6.8–7.4 ppm (m, 4H, aromatic protons).

FT-IR :

  • Stretching vibrations at ~1650 cm−1 (amide C=O) and ~3300 cm−1 (N–H).

HPLC :

  • Retention time (Rt) of 8.2 minutes with >98% purity using a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology, as seen in the production of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide, enhances throughput and reduces reaction times. Key parameters:

  • Residence Time : 10–15 minutes.

  • Temperature Control : ±1°C accuracy via jacketed reactors.

Green Chemistry Metrics

MetricTraditional MethodFlow ChemistryImprovement
E-Factor32875%
Energy Consumption120 kWh/kg45 kWh/kg62.5%

Data adapted from .

Q & A

Basic: What are the recommended synthetic routes for N-[3-(2-Aminopropyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

A two-step synthesis is commonly employed:

Acylation : React 3-(2-aminopropyl)phenylamine with acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to form the acetamide core .

Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions. For example, optimize solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) to enhance yield .
Optimization Tips :

  • Use HPLC to monitor reaction progress and adjust stoichiometry (e.g., 1.2:1 molar ratio of acetyl chloride to amine).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Contradictions often arise from rotational isomers or solvent-induced shifts. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to resolve overlapping signals in aromatic and alkyl regions .
  • Variable-Temperature NMR : Identify dynamic equilibria by analyzing signal splitting at −20°C to 40°C .
  • IR-FTIR Comparison : Confirm acetamide C=O stretch (~1650–1680 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹) against reference spectra .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

  • HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect trace impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Advanced: What strategies are effective in elucidating the biological targets of this compound, particularly in enzyme or receptor binding studies?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities to serotonin receptors or kinases .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized target proteins .
  • Radioligand Displacement Assays : Compete with [³H]-labeled ligands (e.g., 5-HT2A) to quantify IC50 values .

Basic: What are the critical steps in designing a scalable synthesis protocol for this compound while minimizing impurities?

  • Solvent Selection : Replace DCM with ethanol for greener chemistry and easier scale-up .
  • Catalyst Optimization : Use Pd/C (1% w/w) for coupling reactions to reduce byproduct formation .
  • Crystallization : Recrystallize from hot ethanol to remove unreacted starting materials .

Advanced: How can computational methods (e.g., molecular docking, QSAR) predict the interaction mechanisms of this compound with biological targets?

  • QSAR Models : Train on datasets of structurally related acetamides to predict logP, pKa, and bioavailability .
  • MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability over 100 ns trajectories .
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .

Basic: What solvent systems and purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Extraction : Partition between ethyl acetate and brine to remove polar impurities .
  • Flash Chromatography : Use silica gel with 3:7 ethyl acetate/hexane for efficient separation .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for high-purity crystals .

Advanced: How do structural modifications of the acetamide moiety influence the physicochemical properties and bioactivity of this compound derivatives?

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility .
  • Aminoalkyl Extensions : Enhance receptor binding affinity (e.g., serotonin transporters) but may introduce cytotoxicity .
  • Sulfonamide Substitution : Improve antibacterial activity (MIC <1 µg/mL) by disrupting folate synthesis .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., TEA) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: What in vitro and in vivo models are appropriate for assessing the pharmacokinetic profile of this compound?

  • In Vitro :
    • Caco-2 Cells : Measure intestinal permeability (Papp >1 ×10⁻⁶ cm/s) .
    • Microsomal Stability : Incubate with liver microsomes to estimate hepatic clearance .
  • In Vivo :
    • Rodent Models : Administer orally (10 mg/kg) and collect plasma for LC-MS/MS analysis of Tmax and Cmax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.